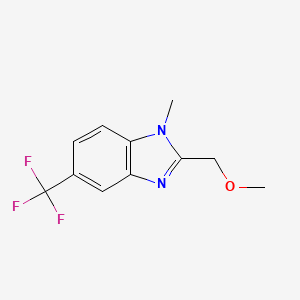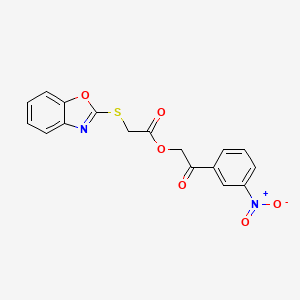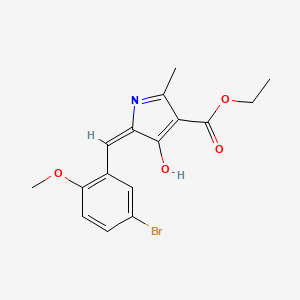![molecular formula C15H26N2O2S B6138759 N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-3-(methylthio)propanamide](/img/structure/B6138759.png)
N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-3-(methylthio)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-3-(methylthio)propanamide, commonly known as CX-5461, is a small molecule inhibitor that has recently gained attention in the field of cancer research. It is a selective inhibitor of RNA polymerase I, an enzyme that is essential for the transcription of ribosomal RNA (rRNA) genes. CX-5461 has shown promising results in preclinical studies for the treatment of various types of cancer, including breast, ovarian, and pancreatic cancer.
作用機序
CX-5461 works by selectively inhibiting RNA polymerase I, an enzyme that is responsible for the transcription of N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-3-(methylthio)propanamide genes. This results in the disruption of ribosome biogenesis, leading to the accumulation of DNA damage and the activation of the p53 pathway. The activation of the p53 pathway leads to cell cycle arrest and apoptosis, ultimately resulting in the selective killing of cancer cells.
Biochemical and physiological effects:
CX-5461 has been shown to have a number of biochemical and physiological effects. It has been shown to induce DNA damage and activate the p53 pathway, leading to cell cycle arrest and apoptosis. It has also been shown to inhibit ribosome biogenesis, leading to the accumulation of DNA damage. In addition, CX-5461 has been shown to sensitize cancer cells to other chemotherapeutic agents, making it a potential candidate for combination therapy.
実験室実験の利点と制限
One advantage of CX-5461 is its selectivity for RNA polymerase I, which makes it a promising candidate for cancer therapy. However, one limitation of CX-5461 is its potential toxicity, which has been observed in preclinical studies. In addition, the mechanism of action of CX-5461 is not fully understood, which may limit its clinical development.
将来の方向性
There are several future directions for research on CX-5461. One direction is to further investigate its mechanism of action, which may lead to the development of more selective and less toxic inhibitors of RNA polymerase I. Another direction is to investigate the potential of CX-5461 for combination therapy with other chemotherapeutic agents. Finally, clinical trials are needed to evaluate the safety and efficacy of CX-5461 in humans.
合成法
The synthesis of CX-5461 involves a multi-step process, starting from commercially available starting materials. The first step involves the preparation of 1-(cyclohexylmethyl)-5-oxopyrrolidine-3-carboxylic acid, which is then converted to the corresponding acid chloride. This is then reacted with 3-(methylthio)propan-1-amine to yield CX-5461.
科学的研究の応用
CX-5461 has been extensively studied for its potential as a cancer therapeutic agent. Preclinical studies have shown that CX-5461 selectively inhibits the growth of cancer cells by inducing DNA damage and promoting apoptosis. It has also been shown to sensitize cancer cells to other chemotherapeutic agents, making it a potential candidate for combination therapy.
特性
IUPAC Name |
N-[1-(cyclohexylmethyl)-5-oxopyrrolidin-3-yl]-3-methylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2S/c1-20-8-7-14(18)16-13-9-15(19)17(11-13)10-12-5-3-2-4-6-12/h12-13H,2-11H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRWCRFFPYLYOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(=O)NC1CC(=O)N(C1)CC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N-(2-methyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide](/img/structure/B6138676.png)
![ethyl 1-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate](/img/structure/B6138684.png)
![N-(2-methoxyphenyl)-2-[(4-methylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B6138689.png)
![2-(4,5-dichloro-1H-imidazol-1-yl)-N-[1-(1-methylbutyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B6138692.png)
![N-[3-(4-fluorophenyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]benzamide](/img/structure/B6138699.png)
![3-(4-isopropoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid](/img/structure/B6138715.png)

![N-[4-(benzoylamino)-3-methylphenyl]-3-bromobenzamide](/img/structure/B6138729.png)

![[5-amino-7-thia-1,9-diazatetracyclo[9.2.2.0~2,10~.0~4,8~]pentadeca-2(10),3,5,8-tetraen-6-yl](4-methoxyphenyl)methanone](/img/structure/B6138754.png)
![2-[(4-methyl-2-quinazolinyl)amino]-6-[(2-pyridinylthio)methyl]-4(3H)-pyrimidinone](/img/structure/B6138756.png)
![3-(1-{[2-(6-chloro-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperidinyl)pyridine](/img/structure/B6138765.png)

![2-chloro-4-nitro-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B6138783.png)